Orcokinin
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Overview
Description
Orcokinin is a neuropeptide first isolated from the crayfish Orconectes limosus. It has since been identified in various insect species, including the cockroach Blattella germanica, and in the genomes of Bombyx, Anopheles, and Apis . This compound plays a role in the modulation of muscle contractions and is involved in various physiological processes in arthropods.
Preparation Methods
Orcokinin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acid sequence of this compound is Asn-Phe-Asp-Glu-Ile-Asp-Arg-Ser-Gly-Phe-Gly-Phe-Asn The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Orcokinin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:
Oxidation: this compound can undergo oxidation, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in this compound can be substituted through site-directed mutagenesis or chemical modification. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various chemical modifiers for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Orcokinin has several scientific research applications:
Neuroscience: It is used to study the modulation of muscle contractions and neural circuits in arthropods.
Endocrinology: This compound plays a role in the regulation of ecdysteroidogenesis in insects, influencing molting and metamorphosis.
Physiology: Research on this compound helps understand its role in gut function and circadian rhythms in insects.
Comparative Biology: Studies on this compound contribute to understanding the evolution of neuropeptides and their functions across different species.
Mechanism of Action
Orcokinin exerts its effects by binding to specific receptors on target cells, although the exact receptors are not well-characterized in insects and crustaceans . In the central nervous system, this compound is involved in the modulation of neural circuits, influencing muscle contractions and other physiological processes . In the prothoracic glands of insects, this compound helps regulate ecdysteroidogenesis by maintaining low levels of ecdysteroids during the feeding stage .
Comparison with Similar Compounds
Orcokinin is part of a family of neuropeptides that includes other myotropic peptides like orcomyotropin. Similar compounds include:
Orcomyotropin: Another myotropic peptide identified in the crayfish Orconectes limosus, with a similar role in muscle contraction.
Allatostatins: Neuropeptides that inhibit juvenile hormone synthesis in insects and have roles in muscle contraction and gut function.
Prothoracicotropic Hormone (PTTH): A neuropeptide that regulates ecdysteroidogenesis in insects, similar to this compound. This compound is unique in its specific amino acid sequence and its distribution across various arthropod species, highlighting its evolutionary significance.
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVDOCLWHOQOK-PMVLMXRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H92N18O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145344-97-4 |
Source
|
Record name | Orcokinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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